molecular formula C15H15NO2 B2949524 (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 468758-86-3

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2949524
CAS No.: 468758-86-3
M. Wt: 241.29
InChI Key: JFRTZNWTZLLXGF-AATRIKPKSA-N
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Description

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and organic synthesis. This compound belongs to the class of furan-based acrylamides, which are recognized for their significant potential in scientific discovery. Structurally, it features a conjugated system with a furan ring and an enamide group, which is characteristic of compounds studied for their bioactive properties. This compound is of particular interest in antimicrobial research. Studies on structurally similar 3-(furan-2-yl)propenoic acid derivatives have demonstrated promising good antimicrobial activity against pathogens such as the yeast-like fungi Candida albicans , as well as the bacteria Escherichia coli and Staphylococcus aureus . Its molecular framework makes it a valuable scaffold for constructing more complex molecules via reactions like hydroarylation, which can be facilitated by strong Brønsted or Lewis acids to create novel chemical entities for screening and development . Furthermore, furan-based compounds are increasingly derived from biomass-derived platform chemicals, positioning them as relevant subjects in the development of sustainable chemistry . The mechanism of action for related furan-acrylamide compounds is believed to involve interaction with biological targets, potentially through the conjugated system acting as a Michael acceptor or via intercalation into biological membranes. Researchers can utilize this compound as a key intermediate in Friedel-Crafts-type reactions and other synthetic transformations to explore new chemical space and develop potential pharmacologically active molecules . This product is supplied for Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-8-12(2)10-13(9-11)16-15(17)6-5-14-4-3-7-18-14/h3-10H,1-2H3,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRTZNWTZLLXGF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the condensation of 3,5-dimethylphenylamine with furan-2-carboxaldehyde under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: The corresponding amide.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the N-arylcinnamamides/anilides family, where key structural variations include:

  • Anilide ring substituents : 3,5-dimethylphenyl vs. halogen (F, Cl), trifluoromethyl (CF₃), or methoxy groups.
  • Acrylamide moiety : Furan-2-yl vs. phenyl, chlorophenyl, or trifluoromethylphenyl groups.

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, F, Cl) enhance antimicrobial and PET-inhibiting activities by increasing lipophilicity and membrane permeability . The target compound’s 3,5-dimethyl groups are electron-donating, which may reduce potency compared to CF₃ or halogenated analogues.
  • Furan vs.
Antimicrobial Activity

While the target compound lacks direct antimicrobial data, structurally related N-arylcinnamamides with CF₃ or Cl substituents exhibit potent activity:

  • CF₃ derivatives : MICs as low as 0.15 µM against Staphylococcus aureus and MRSA .
  • Chlorinated derivatives : Broader spectra, including activity against mycobacteria (MIC ~1 µM) .

The furan moiety’s reduced lipophilicity (compared to CF₃ or Cl) may limit the target compound’s antimicrobial efficacy, as lipophilicity strongly correlates with membrane penetration in Gram-positive bacteria .

Physicochemical Properties

Table 2: Comparative Lipophilicity and Electronic Parameters
Compound logP (Experimental) σ (Electronic Parameter) Reference
Target compound* ~2.5 (estimated) -0.17 (dimethyl)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide 0.97 +0.43 (CF₃)
N-(3,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide 3.1 +0.37 (Cl)

*Estimated using ACD/Percepta software ().

Key Trends :

  • Lipophilicity : The target compound’s logP (~2.5) is lower than chlorinated (logP ~3.1) but higher than CF₃-containing analogues (logP ~0.97), balancing solubility and membrane permeability.
  • Electronic effects : The dimethyl group’s σ value (-0.17) indicates electron donation, contrasting with the electron-withdrawing effects of CF₃ (+0.43) or Cl (+0.37) .

Toxicity and Selectivity

In contrast, CF₃-containing analogues in and exhibited low cytotoxicity in mammalian cells, indicating substituent-dependent toxicity .

Biological Activity

(2E)-N-(3,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the condensation of 3,5-dimethylphenylamine with furan-2-carboxaldehyde under acidic or basic conditions to form a Schiff base. This intermediate can then undergo further reactions to yield the final product through methods such as the Wittig reaction.

Anticancer Potential

The compound has been explored for its anticancer properties. Its mechanism of action may involve the modulation of specific cellular pathways that lead to apoptosis in cancer cells. The furan ring present in its structure is known to enhance interactions with biological targets, possibly leading to increased cytotoxicity against tumor cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may bind to enzymes or receptors that are pivotal in signaling pathways related to inflammation and cancer progression. This interaction can modulate their activity and influence cellular processes such as proliferation and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeatureBiological Activity
(2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamideThiophene ringAntimicrobial and anticancer properties reported
(2E)-N-(3,5-dimethylphenyl)-3-(pyridin-2-yl)prop-2-enamidePyridine ringPotential neuroprotective effects noted
(2E)-N-(3,5-dimethylphenyl)-3-(benzofuran-2-yl)prop-2-enamideBenzofuran ringEnhanced interactions with biological targets

The presence of the furan ring in this compound imparts distinct electronic and steric properties that may enhance its reactivity and biological interactions compared to other derivatives.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research has highlighted the importance of structural modifications in enhancing biological activity. For example:

  • Anticancer Studies : A series of studies on furan-containing compounds have demonstrated their ability to inhibit cancer cell lines through apoptosis induction.
  • Antimicrobial Evaluations : Similar compounds have been evaluated for their efficacy against bacterial strains, showing promising results that warrant further exploration for this compound.

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